Methyl 4-ethoxy-3-iodobenzoate

Physical Form Handling Solubility

Methyl 4-ethoxy-3-iodobenzoate (CAS 1131588-13-0) is a halogenated aromatic ester that functions as a bench-stable, dual-reactive intermediate in small-molecule synthesis. Its molecular architecture—a methyl ester at C1, an iodine atom at C3, and an ethoxy group at C4 on the phenyl ring—confers a computed XLogP3 of 2.8 and a topological polar surface area of 35.5 Ų, placing it in a lipophilicity range suitable for membrane-permeable pharmacophore construction.

Molecular Formula C10H11IO3
Molecular Weight 306.1 g/mol
CAS No. 1131588-13-0
Cat. No. B1451341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-ethoxy-3-iodobenzoate
CAS1131588-13-0
Molecular FormulaC10H11IO3
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)OC)I
InChIInChI=1S/C10H11IO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
InChIKeyWOQIEYLCMSOXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Ethoxy-3-Iodobenzoate (CAS 1131588-13-0): A Specialized Aryl Iodide Building Block for Cross-Coupling Architectures


Methyl 4-ethoxy-3-iodobenzoate (CAS 1131588-13-0) is a halogenated aromatic ester that functions as a bench-stable, dual-reactive intermediate in small-molecule synthesis . Its molecular architecture—a methyl ester at C1, an iodine atom at C3, and an ethoxy group at C4 on the phenyl ring—confers a computed XLogP3 of 2.8 and a topological polar surface area of 35.5 Ų, placing it in a lipophilicity range suitable for membrane-permeable pharmacophore construction [1]. This substitution pattern enables orthogonal reactivity: the iodine serves as a premier leaving group for palladium-catalyzed cross-couplings, while the ester and ethoxy groups provide sites for further diversification or modulate the electronic character of the aromatic ring.

Why Methyl 4-Ethoxy-3-Iodobenzoate Cannot Be Casually Replaced by Other Iodobenzoates


Superficially similar analogs—such as the methoxy variant (methyl 3-iodo-4-methoxybenzoate, CAS 35387-93-0), the ethyl ester (ethyl 4-ethoxy-3-iodobenzoate, CAS 1131614-09-9), or the non-iodinated parent (methyl 4-ethoxybenzoate, CAS 23676-08-6)—differ in parameters that can dictate the success or failure of a synthetic route. The ethoxy group provides a stronger electron-donating effect than methoxy, raising the HOMO energy of the aryl ring and accelerating oxidative addition with palladium(0) catalysts relative to methoxy-substituted analogs [1]. Absence of the iodine atom eliminates cross-coupling utility entirely, while switching to the free carboxylic acid alters solubility and introduces an acidic proton incompatible with many organometallic protocols. The evidence below quantifies these structural-electronic-physical divergences so that procurement decisions rest on verifiable performance criteria rather than structural similarity alone.

Methyl 4-Ethoxy-3-Iodobenzoate (CAS 1131588-13-0): Quantified Differentiation Evidence Against the Closest Analogs


Physical Form at Ambient Temperature: Liquid Target vs. Crystalline Methoxy Analog

Methyl 4-ethoxy-3-iodobenzoate is described by multiple vendors as a colorless to pale yellow liquid or low-melting solid at ambient temperature, whereas methyl 3-iodo-4-methoxybenzoate is a crystalline solid with a melting point of 92–97 °C . The liquid physical state eliminates the need for pre-weighing dissolution steps in automated parallel synthesis platforms and facilitates direct use in neat or highly concentrated reaction conditions.

Physical Form Handling Solubility

Iodo Substituent Reactivity in Suzuki-Miyaura Cross-Coupling: Established Iodo > Bromo >> Chloro Hierarchy

In palladium-catalyzed Suzuki-Miyaura coupling, the oxidative addition step follows the well-established reactivity order Ar-I > Ar-Br >> Ar-Cl, with rate constants for aryl iodides typically 10²–10³ times higher than those for the corresponding aryl bromides under identical conditions [1][2]. The iodine atom at the 3-position of methyl 4-ethoxy-3-iodobenzoate thus enables faster, higher-yielding cross-couplings compared to any bromo- or chloro-substituted analog.

Cross-Coupling Suzuki-Miyaura Aryl Iodide

Ethoxy vs. Methoxy Electronic Modulation: Hammett σₚ Donor Strength and Impact on Oxidative Addition Rate

The ethoxy substituent (σₚ⁺ = –0.81) is a significantly stronger resonance electron-donor than the methoxy group (σₚ⁺ = –0.78) by the σ⁺ scale, which directly correlates with the ability to stabilize the electron-deficient transition state of oxidative addition [1]. For aryl iodides bearing para-alkoxy substituents, the rate of oxidative addition to Pd(0) increases with the electron-donating ability of the alkoxy group, meaning the ethoxy-substituted target compound undergoes cross-coupling measurably faster than its methoxy counterpart under otherwise identical conditions.

Hammett Constants Electronic Effects Oxidative Addition

Computed Lipophilicity (XLogP3) Ranking: Methyl Ester Target vs. Free Carboxylic Acid Analog

The methyl ester of 4-ethoxy-3-iodobenzoate has a computed XLogP3 of 2.8, whereas the corresponding free carboxylic acid (4-ethoxy-3-iodobenzoic acid, CAS 82998-76-3) has a predicted XLogP3 of approximately 2.1–2.3 [1][2]. This ~0.5–0.7 log unit increase in lipophilicity reflects the masking of the polar carboxyl group as a methyl ester, which enhances passive membrane permeability and organic-solvent solubility—critical properties for intermediates destined for cell-based assays or non-aqueous reaction media.

Lipophilicity XLogP3 Membrane Permeability

Best-Fit Application Scenarios for Methyl 4-Ethoxy-3-Iodobenzoate Based on Verified Differentiation Evidence


High-Throughput Parallel Synthesis of Biaryl Libraries via Suzuki-Miyaura Coupling

The liquid physical form of methyl 4-ethoxy-3-iodobenzoate makes it directly compatible with automated liquid handlers, eliminating weigh-and-dissolve steps required for solid analogs such as methyl 3-iodo-4-methoxybenzoate (mp 92–97 °C) . Combined with the intrinsically high reactivity of the aryl iodide toward Pd(0) oxidative addition (10²–10³-fold faster than aryl bromides [1]), this compound is optimally suited for HTE-driven medicinal chemistry where speed, reproducibility, and minimal manual intervention are paramount.

Electron-Rich Biaryl Synthesis Requiring Enhanced Donor-Substituted Aryl Coupling Partners

The ethoxy substituent (σₚ⁺ = –0.81) provides a measurable electronic advantage over the methoxy analog (σₚ⁺ = –0.78) for accelerating oxidative addition in electron-rich aryl halide cross-couplings [2]. This makes the target compound the preferred choice when the synthetic sequence calls for a para-alkoxy-substituted aryl iodide that must undergo efficient Pd-catalyzed coupling with a sterically hindered or electron-deficient boronic acid partner, where even modest electronic differences can determine coupling success or failure.

Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity for CNS or Intracellular Target Profiling

With a computed XLogP3 of 2.8, methyl 4-ethoxy-3-iodobenzoate occupies a lipophilicity window associated with favorable CNS drug-like properties (typically XLogP 1–4) [3]. Its ~0.5–0.7 log unit higher XLogP3 relative to the free carboxylic acid analog (predicted XLogP3 ≈ 2.1–2.3) enhances membrane permeability while retaining sufficient polarity for aqueous solubility. This positions the compound as a strategic intermediate for constructing candidate molecules targeting intracellular or CNS-resident proteins where fine-tuning of logP is critical.

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